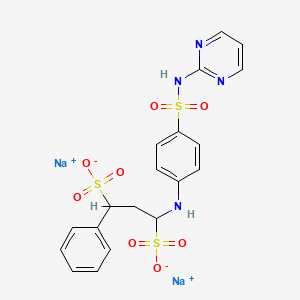
Disodium 1-phenyl-3-((4-((2-pyrimidinylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenyl group, a sulfamoyl group, and a pyrimidinyl group, making it a versatile molecule in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a phenyl group with a sulfonate ester in the presence of a base.
Amidation: The formation of the sulfamoyl group is carried out by reacting an amine with a sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The sulfamoyl group plays a crucial role in this interaction, facilitating the binding to the active sites of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 1-phenyl-3-(4-sulfamoylphenyl)amino)propane-1,3-disulfonate
- Sodium 1-phenyl-3-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate
Uniqueness
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate is unique due to the presence of the pyrimidinyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it more effective in its applications compared to similar compounds.
Propriétés
Numéro CAS |
97171-75-0 |
|---|---|
Formule moléculaire |
C19H18N4Na2O8S3 |
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
disodium;1-phenyl-3-[4-(pyrimidin-2-ylsulfamoyl)anilino]propane-1,3-disulfonate |
InChI |
InChI=1S/C19H20N4O8S3.2Na/c24-32(25,23-19-20-11-4-12-21-19)16-9-7-15(8-10-16)22-18(34(29,30)31)13-17(33(26,27)28)14-5-2-1-3-6-14;;/h1-12,17-18,22H,13H2,(H,20,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
Clé InChI |
CVEFAXSOHINGPV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


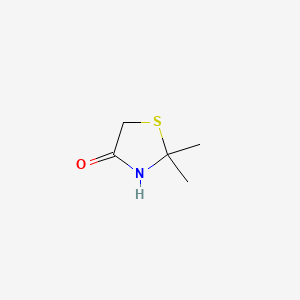
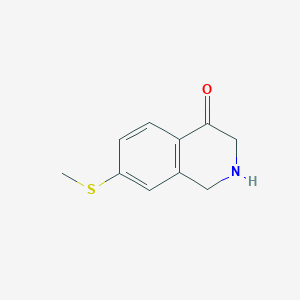
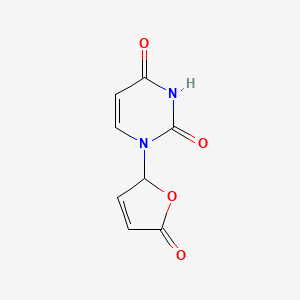
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
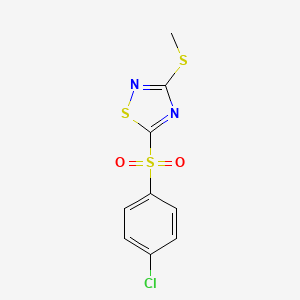
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
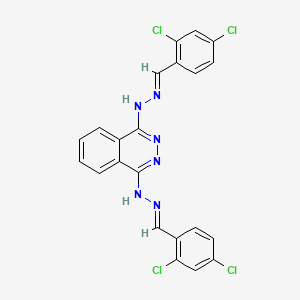


![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)

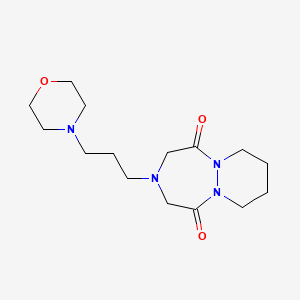
![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
